2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine
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Overview
Description
2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine is a synthetic organic compound that belongs to the class of quinulidine derivatives It is characterized by the presence of a fluorobenzyl group and an epoxymethyl group attached to the quinulidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinulidine Core: The quinulidine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and aldehydes.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and the quinulidine intermediate.
Epoxidation: The epoxymethyl group is introduced through epoxidation reactions, typically using peracids or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinulidine oxides.
Reduction: Reduction reactions can convert the epoxide group to diols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorobenzyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinulidine oxides and related compounds.
Reduction: Diols and other reduced derivatives.
Substitution: Modified quinulidine derivatives with different substituents.
Scientific Research Applications
2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the epoxymethyl group can participate in covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorobenzyl)quinulidine: Lacks the epoxymethyl group, which may result in different reactivity and biological activity.
3-(Epoxymethyl)quinulidine:
Uniqueness
2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine is unique due to the combination of the fluorobenzyl and epoxymethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c16-13-4-2-1-3-11(13)9-14-15(10-18-15)12-5-7-17(14)8-6-12/h1-4,12,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSSNEXAHXRWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2CC4=CC=CC=C4F)CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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